Product packaging for 6-(Bromomethyl)-4-chloroquinoline(Cat. No.:CAS No. 141848-62-6)

6-(Bromomethyl)-4-chloroquinoline

Cat. No.: B123041
CAS No.: 141848-62-6
M. Wt: 256.52 g/mol
InChI Key: YLZZIIAERHTCDT-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The significance of 6-(Bromomethyl)-4-chloroquinoline lies in its dual reactivity. The chloro group at the 4-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Simultaneously, the bromomethyl group at the 6-position provides a reactive site for a different set of nucleophilic attacks, making it an ideal handle for derivatization. This orthogonal reactivity allows chemists to selectively modify different parts of the molecule in a stepwise manner, a crucial advantage in the multi-step synthesis of complex target molecules.

In medicinal chemistry, the quinoline core is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarial drugs like chloroquine (B1663885) and quinine. rsc.org The ability to functionalize the quinoline scaffold at multiple positions, as offered by this compound, is of paramount importance in drug discovery. It enables the generation of diverse libraries of compounds for screening against various biological targets. The introduction of different substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to the development of new and more effective drug candidates.

Historical Perspective of Quinoline Synthesis and Derivatization

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.orgnih.gov However, it was the development of synthetic methods in the late 19th century that truly unlocked the potential of this heterocyclic system. Several classic named reactions have become fundamental to the synthesis of the quinoline core and its derivatives.

The Skraup synthesis , developed in 1880, is one of the oldest and most well-known methods. It involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.orgiipseries.org A related method is the Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds reacting with anilines, often catalyzed by strong acids. acs.orgwikipedia.org This reaction is also sometimes referred to as the Skraup-Doebner-von Miller synthesis. acs.org

The Combes quinoline synthesis , first reported in 1888, offers a route to 2,4-disubstituted quinolines through the condensation of anilines with β-diketones under acidic conditions. iipseries.orgdrugfuture.comwikipedia.org These foundational methods, along with others like the Friedländer and Pfitzinger syntheses, have been refined and modified over the decades, providing a rich toolbox for chemists to access a vast array of substituted quinolines. iipseries.org The derivatization of these core structures, including the introduction of functional groups like halogens and alkyl halides, paved the way for the synthesis of versatile intermediates such as this compound.

Synthesis and Reactivity

The preparation of this compound typically involves a multi-step sequence, starting from more readily available precursors. A common strategy involves the initial synthesis of a 6-methylquinoline (B44275) derivative, followed by chlorination and subsequent bromination of the methyl group.

A plausible synthetic route begins with the synthesis of 4-chloro-6-methylquinoline. This can be achieved through various established quinoline syntheses. The subsequent and crucial step is the selective bromination of the methyl group at the 6-position. This is typically accomplished through a free-radical bromination reaction, often employing N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat to facilitate the reaction. The benzylic position of the methyl group is particularly susceptible to radical halogenation.

The reactivity of this compound is characterized by the two distinct electrophilic sites. The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles. This reaction is often facilitated by the electron-withdrawing nature of the quinoline ring system.

The bromomethyl group at the C6 position behaves as a typical benzylic halide and is highly reactive towards nucleophilic substitution. This allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbanions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The selective reaction at either the C4 or C6 position can often be controlled by carefully choosing the reaction conditions and the nature of the nucleophile.

Applications in Research

The utility of this compound as a synthetic intermediate is demonstrated in its application for building more complex, often biologically active, molecules.

Role as a Precursor in Organic Synthesis

In organic synthesis, this compound serves as a key building block. Its bifunctional nature allows for the sequential or, in some cases, simultaneous introduction of different molecular fragments. For instance, the bromine of the bromomethyl group can be displaced by a nucleophile to elongate a carbon chain or introduce a new heterocyclic ring. Subsequently, the chlorine at the 4-position can be substituted to introduce another desired functionality. This strategic approach is invaluable for the convergent synthesis of complex target molecules.

Intermediate in the Synthesis of Bioactive Molecules

The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of novel quinoline-based therapeutic agents. For example, it can be used as an intermediate in the synthesis of potential kinase inhibitors. The bromomethyl group can be used to link the quinoline core to other pharmacophoric groups, while the 4-chloro position can be functionalized to interact with specific amino acid residues in the active site of a target enzyme. For instance, the related compound 6-bromo-4-chloroquinoline (B1276899) is a known intermediate in the synthesis of Omipalisib (GSK2126458), a potent PI3K/mTOR inhibitor. google.compatsnap.com This highlights the importance of such halogenated quinoline scaffolds in the development of targeted cancer therapies.

Chemical Properties

The chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C10H7BrClN
Molecular Weight 256.53 g/mol
Appearance Likely a solid at room temperature
Solubility Generally soluble in organic solvents like dichloromethane, chloroform, and THF.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClN B123041 6-(Bromomethyl)-4-chloroquinoline CAS No. 141848-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZZIIAERHTCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566634
Record name 6-(Bromomethyl)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141848-62-6
Record name 6-(Bromomethyl)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 6 Bromomethyl 4 Chloroquinoline

Classical Synthetic Routes

Traditional methods for quinoline (B57606) synthesis have been well-established for over a century and continue to be valuable in organic synthesis. nih.gov These routes often rely on condensation reactions followed by cyclization.

The construction of the quinoline ring is the cornerstone of synthesizing 6-(bromomethyl)-4-chloroquinoline. Several named reactions in organic chemistry provide pathways to this heterocyclic system. iipseries.orgjptcp.com

One effective method for constructing the quinoline core involves the reaction of 4-bromoaniline with ethyl propiolate. patsnap.comgoogle.com This approach typically proceeds in a stepwise manner:

Michael Addition: 4-Bromoaniline undergoes a Michael addition to ethyl propiolate, usually in a solvent like methanol, to form ethyl 3-(4-bromoanilino)acrylate. This reaction is often carried out under nitrogen protection and at a slightly elevated temperature to ensure completion. patsnap.comgoogle.com

Cyclization: The resulting acrylate intermediate is then cyclized at high temperatures. This is commonly achieved by dissolving the intermediate in a high-boiling point solvent, such as diphenyl ether, and adding it to a preheated solution of the same solvent. patsnap.comgoogle.com This thermal cyclization leads to the formation of 6-bromoquinolin-4(1H)-one.

A patent describes a three-step process starting from 4-bromoaniline and ethyl propiolate to produce 6-bromo-4-chloroquinoline (B1276899) with a comprehensive yield of 70% or higher, a significant improvement over previous methods. patsnap.com

ReactantsConditionsProduct
4-Bromoaniline, Ethyl PropiolateMethanol, 30-50°CEthyl 3-(4-bromoanilino)acrylate
Ethyl 3-(4-bromoanilino)acrylateDiphenyl ether, 200-220°C6-Bromoquinolin-4(1H)-one

Table 1: Synthesis of 6-Bromoquinolin-4(1H)-one from 4-Bromoaniline and Ethyl Propiolate. patsnap.comgoogle.com

Another prominent route to the quinoline core involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This method, a variation of the Gould-Jacobs reaction, is a powerful tool for synthesizing quinolin-4-ols. atlantis-press.com

The synthesis proceeds through the following key steps:

Condensation: 4-Bromoaniline is reacted with a derivative of Meldrum's acid, such as 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate can be formed by reacting 4-bromoaniline with triethyl orthoformate and Meldrum's acid, sometimes in a solvent like ethanol. atlantis-press.com

Thermal Cyclization: The resulting adduct is then heated in a high-boiling solvent like diphenyl ether to induce cyclization and form 6-bromoquinolin-4-ol. atlantis-press.com

Once the 6-bromoquinolin-4(1H)-one (which exists in tautomeric equilibrium with 6-bromo-4-hydroxyquinoline) is obtained, the next critical step is the conversion of the hydroxyl group at the 4-position to a chlorine atom. wikipedia.org This transformation is a common and essential step in the synthesis of many 4-chloroquinoline (B167314) derivatives. nih.govacs.org

This chlorination is typically achieved by treating the 6-bromoquinolin-4(1H)-one with a chlorinating agent. google.comchemicalbook.com Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this purpose. google.comatlantis-press.com The reaction is often carried out by heating the quinolinone with neat phosphorus oxychloride or in an inert solvent like toluene. google.com In some procedures, a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction. atlantis-press.com After the reaction is complete, the excess POCl₃ is removed, and the product, 6-bromo-4-chloroquinoline, is isolated. atlantis-press.com

Starting MaterialReagentConditionsProduct
6-Bromoquinolin-4(1H)-onePhosphorus oxychloride (POCl₃)Heat, optional solvent (e.g., Toluene)6-Bromo-4-chloroquinoline

Table 2: Chlorination of 6-Bromoquinolin-4(1H)-one. google.comatlantis-press.com

The final step in the synthesis of this compound is the introduction of the bromomethyl group at the 6-position. This is typically accomplished through the free-radical bromination of a precursor, 6-methyl-4-chloroquinoline.

This reaction is generally carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction is performed in a suitable organic solvent, often a non-polar one like carbon tetrachloride (CCl₄) or cyclohexane, and is initiated by heat or UV light. The selectivity of the bromination for the methyl group is due to the stability of the resulting benzylic radical.

Starting MaterialReagentsConditionsProduct
6-Methyl-4-chloroquinolineN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Heat or UV light, Solvent (e.g., CCl₄)This compound

Table 3: Bromination of 6-Methyl-4-chloroquinoline.

Multi-step Reaction Pathways for Quinoline Ring Formation

Modern and Green Chemistry Approaches in Quinoline Synthesis

While classical methods for quinoline synthesis are robust, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. tandfonline.comnih.gov In recent years, there has been a considerable effort to develop more environmentally friendly and efficient "green" synthetic methods. nih.govresearchgate.net

These modern approaches focus on several key principles of green chemistry, including:

Use of Greener Solvents: Replacing traditional, often toxic, organic solvents with more benign alternatives like water or ionic liquids. organic-chemistry.orgijpsjournal.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes the use of solid acid catalysts, metal catalysts, and even organocatalysts. ijpsjournal.com

Microwave and Ultrasound-Assisted Synthesis: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. tandfonline.comresearchgate.net

For instance, the Friedländer synthesis, a classical method for preparing quinolines from o-aminoaryl aldehydes or ketones, has been adapted to greener conditions. jk-sci.comnih.govorganicreactions.org Studies have shown that this reaction can be performed efficiently in water without a catalyst, or under microwave irradiation using environmentally friendly catalysts. organic-chemistry.orgjk-sci.com Similarly, the Doebner-Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, has also been a subject of green chemistry modifications. slideshare.netwikipedia.orgsynarchive.com

Although specific green chemistry protocols for the complete synthesis of this compound are not extensively detailed in the reviewed literature, the principles and methodologies developed for general quinoline synthesis are highly applicable. Future research will likely focus on integrating these greener approaches into the multi-step synthesis of this important chemical intermediate. nih.gov

One-Pot Synthesis Techniques for Quinoline Analogs

One-pot synthesis has emerged as a highly efficient strategy for the synthesis of quinoline derivatives, offering several advantages over conventional multi-step procedures. tandfonline.comnih.gov This approach involves the sequential addition of reactants to a single reaction vessel, thereby minimizing waste, reducing purification steps, and saving time and resources. tandfonline.com

A notable example is the iron(III)- and oxygen-promoted one-pot synthesis of quinolines from amino acids, alkyl lactate, and arylamine. researchgate.net This method is characterized by its use of earth-abundant metal catalysts and oxygen as the oxidizer, proceeding without the need for additional solvents. researchgate.net The reaction involves a tandem cyclization of the three components, initiated by the cleavage of C-C and C-N bonds in the amino acids and the O-H bond in the lactate, followed by condensation and coupling to form new C-N and C-C bonds. researchgate.net This process has been successfully applied to the synthesis of over 40 different quinolines with isolated yields reaching up to 75%. researchgate.net

Another prominent one-pot method is the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones with compounds containing an active methylene group. tandfonline.com The use of ferric chloride hexahydrate (FeCl3·6H2O) as a catalyst in this reaction provides a green and readily available option, leading to shorter reaction times, milder conditions, and improved yields. tandfonline.com

The table below summarizes key aspects of one-pot synthesis techniques for quinoline analogs.

Technique Key Features Advantages Example Catalyst
Iron(III)- and Oxygen-Promoted SynthesisThree-component reaction, tandem cyclization. researchgate.netUses earth-abundant metals, no additional solvents, renewable starting materials. researchgate.netIron(III) salts. researchgate.net
Friedländer SynthesisCondensation of 2-aminoaryl ketones and active methylene compounds. tandfonline.comShorter reaction times, milder conditions, easy workup, better yields. tandfonline.comFerric chloride hexahydrate (FeCl3·6H2O). tandfonline.com

Microwave and Ultrasound Promoted Syntheses

Microwave-assisted synthesis (MAS) and ultrasound irradiation have been increasingly utilized to accelerate the synthesis of quinoline derivatives. ijpsjournal.comrsc.org These non-conventional energy sources can significantly reduce reaction times and improve yields compared to traditional heating methods. ijpsjournal.comnih.gov

Ultrasound-promoted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. rsc.orgresearchgate.net This method has been employed for the preparation of catalysts, such as a copper-iron-based catalyst, where sonication reduced the preparation time from a week to a single day. rsc.org Furthermore, ultrasound has been shown to improve the cyclocondensation of β-keto esters and amidines to produce substituted 4-pyrimidinols with excellent yields. researchgate.net

The following table highlights the benefits of microwave and ultrasound assistance in chemical synthesis.

Energy Source Principle Advantages
MicrowaveRapid, uniform heating. ijpsjournal.comnih.govReduced reaction times, improved yields, enhanced material properties. ijpsjournal.comnih.govmdpi.com
UltrasoundAcoustic cavitation creating localized high-energy zones. rsc.orgDrastically reduced synthesis time, improved yields, enhanced dispersion of materials. rsc.orgresearchgate.netmdpi.com

Photocatalytic Synthesis Strategies

Photocatalysis, utilizing visible light as a renewable energy source, offers a sustainable alternative to conventional synthetic methods. mdpi.com This approach has been successfully employed for the synthesis of various heterocyclic compounds, including quinazoline (B50416) derivatives, through a one-pot, three-component reaction. mdpi.com

A notable example involves the use of curcumin-sensitized titanium dioxide (TiO2) nanoparticles as a photocatalyst. mdpi.com The sensitization with curcumin extends the light absorption of TiO2 into the visible spectrum, enhancing its photocatalytic activity. mdpi.com Under optimized conditions, this system achieved a 97% product yield in just 40 minutes. The catalyst also demonstrated excellent reusability, maintaining high efficiency over four consecutive cycles. mdpi.com This highlights the potential of natural dye sensitization for developing eco-friendly and cost-effective synthetic methodologies. mdpi.com

Photocatalyst System Reaction Type Key Findings
Curcumin-sensitized TiO2One-pot, three-component synthesis of quinazolines. mdpi.com97% yield in 40 minutes, excellent reusability. mdpi.com

Solvent-Free Reaction Conditions

Performing organic reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the use of often toxic and volatile organic solvents. ias.ac.inresearchgate.net These reactions are typically carried out by grinding the reactants together or by heating them in the absence of a solvent. ias.ac.in

The Friedländer synthesis of quinolines has been successfully conducted under solvent-free conditions. researchgate.net For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of caesium iodide as a catalyst at 100°C for 30 minutes resulted in high yields. researchgate.net This method offers advantages such as a clean reaction, simple methodology, short reaction times, and easy work-up. researchgate.net The absence of a solvent not only reduces pollution but also simplifies the experimental procedure and lowers handling costs. ias.ac.in

Reaction Catalyst Conditions Advantages
Friedländer SynthesisCaesium IodideSolvent-free, 100°C, 30 min. researchgate.netHigh yields, clean reaction, simple methodology, short reaction time, easy work-up. researchgate.net

Eco-Friendly Catalysis and Sustainable Methodologies

The development of eco-friendly catalysts and sustainable synthetic methods is a major focus in modern organic chemistry. nih.govresearchgate.net This includes the use of non-toxic, inexpensive, and recyclable catalysts, as well as the utilization of renewable resources. tandfonline.comresearchgate.net

Iron-based catalysts, such as FeCl3·6H2O and other iron nanoparticles, are particularly attractive due to their low toxicity, abundance, and high catalytic activity. tandfonline.comnih.gov They have been effectively used in the synthesis of quinoline derivatives, offering advantages like high reusability and ease of separation using an external magnet. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another green approach to quinoline synthesis. ijpsjournal.com Researchers are actively discovering and engineering enzymes with improved catalytic properties, such as selectivity and stability, to provide a more environmentally friendly alternative to traditional chemical methods. ijpsjournal.com

The use of green solvents, such as ionic liquids and deep eutectic solvents, further contributes to the sustainability of synthetic processes. ijpsjournal.com These solvents are often non-volatile and can be recycled, minimizing their environmental impact. ijpsjournal.com

Sustainable Approach Examples Benefits
Eco-Friendly CatalystsIron-based catalysts (e.g., FeCl3·6H2O), nanocatalysts. tandfonline.comnih.govLow toxicity, abundance, reusability, high catalytic activity. tandfonline.comnih.gov
BiocatalysisEngineered enzymes. ijpsjournal.comReduced waste, milder reaction conditions, high selectivity. ijpsjournal.com
Green SolventsIonic liquids, deep eutectic solvents. ijpsjournal.comLow volatility, recyclability, reduced environmental impact. ijpsjournal.com

Iii. Chemical Reactivity and Derivatization Strategies of 6 Bromomethyl 4 Chloroquinoline

Reactivity of the Bromomethyl Moiety

The bromomethyl group at the C-6 position of the quinoline (B57606) scaffold is a highly reactive electrophilic center, primarily due to the stability of the resulting benzylic carbocation intermediate. This reactivity is central to its application in alkylation reactions.

Nucleophilic Substitution Reactions and Alkylation Applications

The primary mode of reaction for the bromomethyl group is through nucleophilic substitution, where a nucleophile displaces the bromide ion. This SN2 or SN1-type reaction is a cornerstone for introducing a wide variety of functional groups. The electrophilic carbon of the bromomethyl moiety readily reacts with a plethora of nucleophiles, including amines, alcohols, thiols, and carbanions.

This reactivity allows for the straightforward attachment of the quinoline core to other molecules. For instance, primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively. Similarly, phenols or thiols can be converted to their corresponding ethers and thioethers. This versatile alkylating capability is crucial for constructing more complex molecules, where the quinoline unit is tethered to other pharmacophores or functional moieties.

Role in Covalent Bond Formation with Biomolecules (General Mechanistic Insight)

The electrophilic nature of the bromomethyl group makes it an effective tool for forming covalent bonds with biological macromolecules. This process, often termed covalent labeling or affinity labeling, is of significant interest in chemical biology for probing protein function and for the design of covalent inhibitors.

The mechanism involves the alkylation of nucleophilic amino acid residues present on the surface or in the active site of proteins. Common nucleophilic residues that can be targeted include:

Cysteine: The sulfhydryl group (-SH) of cysteine is a potent nucleophile and readily attacks the electrophilic carbon of the bromomethyl group, forming a stable thioether linkage.

Histidine: The imidazole (B134444) side chain of histidine contains nucleophilic nitrogen atoms that can be alkylated.

Lysine (B10760008): The primary amine (-NH₂) in the side chain of lysine can also serve as a nucleophile.

Methionine: The sulfur atom in the thioether side chain of methionine can be targeted for alkylation.

By positioning the reactive 6-(bromomethyl)-4-chloroquinoline moiety within a molecule that has affinity for a specific biological target, it can be directed to the target's binding site. Subsequent covalent bond formation can lead to irreversible inhibition, providing a powerful strategy for modulating the activity of enzymes or receptors.

Reactivity of the 4-Chloroquinoline (B167314) Core

The 4-chloroquinoline portion of the molecule is a classic substrate for transition metal-catalyzed cross-coupling reactions. The chlorine atom at the C-4 position, while generally less reactive than corresponding bromides or iodides, can be effectively activated by suitable catalysts to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the structural diversity of accessible derivatives.

Cross-Coupling Reactions at the Halogenated Position

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, and it has been successfully applied to 4-chloroquinoline derivatives. researchgate.netresearchgate.net This reaction typically involves the coupling of the chloroquinoline with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The reactivity of the C-Cl bond in these couplings can be challenging compared to C-Br or C-I bonds, often requiring more active catalyst systems. nih.gov Effective catalysts for the Suzuki coupling of 4-chloroquinolines often employ electron-rich and bulky phosphine (B1218219) ligands, which facilitate the crucial oxidative addition step of the Pd(0) catalyst to the C-Cl bond. nih.govresearchgate.net The choice of base, solvent, and reaction temperature is also critical for achieving high yields. libretexts.org Despite the lower reactivity of the chloride, successful couplings with various aryl and heteroaryl boronic acids have been reported, demonstrating the utility of this method for elaborating the quinoline core. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Couplings with 4-Chloroquinoline Derivatives

Catalyst System Base Solvent Substrate Coupling Partner Product Ref
PdCl₂(dppf) K₂CO₃ Dioxane/H₂O 4-Chloro-8-tosyloxyquinoline Arylboronic acid 4-Aryl-8-tosyloxyquinoline researchgate.net
Pd(PPh₃)₄ K₂CO₃ DMF 2-Aryl-4-chloro-3-iodoquinoline Phenylboronic acid 2,3-Diaryl-4-chloroquinoline nih.gov

This table presents data for related 4-chloroquinoline structures to illustrate typical reaction conditions.

Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to palladium-based methods, particularly for the activation of less reactive C-Cl bonds. researchgate.net Nickel catalysts are often more cost-effective and can exhibit unique reactivity profiles. For substrates like 4-chloroquinolines, nickel catalysis can provide excellent yields where palladium systems may be sluggish or ineffective.

Both Suzuki-Miyaura (using organoboron reagents) and Kumada-Tamao-Corriu (using Grignard reagents) couplings can be performed using nickel catalysts. The development of specialized ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines like the DalPhos series, has been instrumental in advancing Ni-catalyzed C-N and C-C couplings of (hetero)aryl chlorides. researchgate.netresearchgate.net These reactions often proceed under mild conditions and demonstrate broad functional group tolerance, making them highly valuable for the synthesis of complex quinoline derivatives. nih.govyoutube.com

Table 2: Examples of Nickel-Catalyzed Cross-Couplings with Chloro-Heterocycles

Catalyst System Ligand Reaction Type Substrate Type Nucleophile Type Key Advantage Ref
Ni(cod)₂ IPr C-N Coupling 4-Chloro-1,8-naphthalimide Bulky primary alkylamines Access to sterically hindered products researchgate.net
NiCl₂(glyme) CyPAd-DalPhos C-N/C-O Coupling 6-Chloroquinoline (B1265530) Amino alcohols Chemoselective arylation researchgate.net

This table highlights the utility of nickel catalysis for coupling reactions involving chloro-heterocycles, demonstrating the types of transformations possible.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Cysteine
Histidine
Lysine
Methionine
4-Aryl-8-tosyloxyquinoline
2-Aryl-4-chloro-3-iodoquinoline
2,3-Diaryl-4-chloroquinoline
4-Phenylquinolines
4-Chloro-1,8-naphthalimide
6-Chloroquinoline
Quinolinium ions
Palladium(II) chloride
Dppf (1,1'-Bis(diphenylphosphino)ferrocene)
Potassium carbonate
Dioxane
Tetrakis(triphenylphosphine)palladium(0)
Dimethylformamide (DMF)
Phenylboronic acid
Arylboronic acid
Nickel(II) chloride glyme complex
CyPAd-DalPhos
Bis(1,5-cyclooctadiene)nickel(0)
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
(R)-MonoPhos
Applicability to Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Stille, Heck)

The chloro group at the 4-position of the quinoline core and the bromo group on the methyl substituent are both amenable to various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The 4-chloroquinoline moiety can participate in Sonogashira coupling to introduce alkynyl substituents. The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Therefore, while the 4-chloro position can be functionalized, more forcing conditions might be required compared to the analogous bromo or iodo derivatives. For instance, in di-substituted quinolines, the more reactive halide will preferentially couple. libretexts.org The reaction is highly valuable for creating conjugated enynes and arylalkynes. libretexts.org

Stille Coupling: The Stille reaction facilitates the formation of a C-C bond by coupling an organotin compound with an sp2-hybridized organic halide in the presence of a palladium catalyst. nrochemistry.comorganic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide array of functional groups and the use of stable organostannane reagents. nrochemistry.com The 4-chloro group of this compound can serve as the electrophilic partner in this reaction. The primary drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org A regioselective double Stille coupling has been demonstrated with 1-bromo-2-iodoarenes, highlighting the reaction's selectivity where the more reactive iodine-attached carbon couples first. rsc.org

Heck Coupling: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.comorganic-chemistry.org The 4-chloroquinoline portion of the molecule can be arylated or vinylated using this method. The reaction typically demonstrates high trans selectivity. organic-chemistry.org While aryl bromides are common substrates, the use of aryl chlorides often requires specific catalyst systems or harsher reaction conditions. organic-chemistry.orgnih.gov The reaction is a cornerstone for preparing vinylbenzenes and has broad applications in the synthesis of natural products and pharmaceuticals. nih.gov

Interactive Data Table: Transition Metal-Catalyzed Coupling Reactions

Coupling ReactionElectrophileNucleophileCatalyst/ReagentsBond Formed
SonogashiraAryl/Vinyl HalideTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp)
StilleAryl/Vinyl HalideOrganostannanePd catalystC(sp²)-C(sp²)
HeckAryl/Vinyl HalideAlkenePd catalyst, BaseC(sp²)-C(sp²)

Nucleophilic Aromatic Substitution Reactions with Amines

The 4-chloro position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNA_r), a fundamental reaction for introducing amino functionalities. The direct coupling of 4-chloroquinolines with various amine substrates is a common method for synthesizing 4-aminoquinolines. nih.gov This reaction proceeds via an addition-elimination mechanism where the amine attacks the carbon at the 4-position, followed by the departure of the chloride leaving group. nih.gov

The reactivity of the 4-chloroquinoline core in S_NAr reactions can be influenced by substituents on the quinoline ring and the nature of the amine nucleophile. researchgate.net Various protocols have been developed to facilitate this transformation, including conventional heating, microwave irradiation, and ultrasound-assisted methods, often achieving good to excellent yields. nih.gov For example, reactions of 4,7-dichloroquinoline (B193633) with alkylamines, anilines, and N-heterocyclic amines under microwave conditions have yielded 4-aminoquinoline (B48711) derivatives in high yields (80-95%). nih.gov

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer an alternative to traditional S_NAr for forming C-N bonds and can sometimes be effective under milder conditions or for substrates where S_NAr is sluggish. nih.govresearchgate.net

Functionalization via Organometallic Intermediates (e.g., Magnesiation)

The generation of organometallic intermediates from aryl halides is a powerful strategy for further functionalization. While direct magnesiation of aryl chlorides can be challenging, methods involving halogen-magnesium exchange or the use of highly activated magnesium (Rieke magnesium) can be employed. Once formed, the quinolinyl Grignard reagent can react with a variety of electrophiles to introduce a wide range of substituents at the 4-position.

Strategic Structural Modifications and Scaffold Hybridization

Annulation of Azole and Azine Heterocyclic Systems to the Quinoline Backbone

The fusion of additional heterocyclic rings onto the quinoline framework, known as annulation, is a key strategy for creating novel polycyclic systems with potentially enhanced biological activities.

Azole Annulation: Various synthetic methods have been developed to fuse azole rings, such as pyrazole (B372694) or triazole, to the quinoline scaffold. researchgate.net One approach involves the reaction of amino-substituted quinolines with reagents that provide the necessary atoms to form the azole ring. Another strategy utilizes a [4+2] annulation reaction between substituted amino-azoles and alkynes to construct the quinoline ring onto a pre-existing azole. researchgate.net

Azine Annulation: Similarly, azine rings like pyridine (B92270) or pyrimidine (B1678525) can be fused to the quinoline backbone. researchgate.net For example, the reaction of quinolines with dielectrophiles like oxalylacetylenes can lead to the annulation of a highly functionalized 1,3-oxazine ring. researchgate.net These reactions often proceed under mild conditions and can tolerate aqueous media. researchgate.net

Influence of Substituent Effects on Chemical Reactivity and Regioselectivity

The nature and position of substituents on the quinoline ring significantly impact its chemical reactivity and the regioselectivity of its reactions.

Electronic Effects: Electron-withdrawing groups on the quinoline ring generally enhance the electrophilicity of the carbon atoms, making the ring more susceptible to nucleophilic attack. For instance, a nitro group activates the aromatic ring towards nucleophilic addition. mdpi.com Conversely, electron-donating groups decrease the ring's electrophilicity. Studies on the methoxydechlorination of 4-chloroquinolines have shown that substituents at the 6- and 7-positions can alter the reaction rate by a factor of up to 1.5 x 10⁴. researchgate.net

Steric Effects: Steric hindrance from bulky substituents can direct the regioselectivity of a reaction by blocking access to a particular reaction site. beilstein-journals.org In the acylation of N6-substituted adenines, bulky substituents shield the proximal N7 position, favoring reaction at the less hindered N9 position. beilstein-journals.org This principle can be applied to the reactions of this compound, where the substituent at the 6-position could influence the accessibility of the C5 and C7 positions for certain reactions.

The regioselectivity of nucleophilic aromatic substitution on dihaloquinazolines (a related heterocyclic system) is consistently observed at the 4-position, which is attributed to the electronic properties of the quinazoline (B50416) nucleus. nih.gov This inherent regioselectivity is a crucial factor in the design of synthetic routes targeting specific isomers.

V. Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. dergipark.org.tr DFT calculations are instrumental in optimizing molecular geometries, predicting spectroscopic properties, and understanding chemical reactivity. dergipark.org.trcbu.edu.tr For quinoline (B57606) derivatives, DFT has been successfully employed to investigate the effects of various substituents on their electronic and structural parameters. dergipark.org.trarabjchem.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. arabjchem.org

In a DFT study of the closely related 6-chloroquinoline (B1265530), calculations performed at the B3LYP/6-311++G(d,p) level of theory provide a basis for understanding the electronic structure of 6-(Bromomethyl)-4-chloroquinoline. dergipark.org.tr For 6-chloroquinoline, the HOMO and LUMO energies were calculated, and the resulting energy gap was determined. These calculations revealed that the chlorine substituent significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr

By extrapolating from these findings, it can be inferred that the introduction of a bromomethyl group at the 6-position and a chloro group at the 4-position of the quinoline scaffold will further influence the electronic distribution. The electronegative chlorine atom at the 4-position and the electron-withdrawing nature of the bromomethyl group are expected to lower the energies of both the HOMO and LUMO. This would have a direct impact on the molecule's reactivity and its potential as a synthetic intermediate. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack.

A molecular electrostatic potential (MEP) surface analysis, which can be derived from DFT calculations, would further illuminate the charge distribution and reactive sites. dergipark.org.trarabjchem.org For quinoline derivatives, the MEP surface typically shows negative potential around the nitrogen atom, indicating its susceptibility to electrophilic attack, while positive potential regions highlight areas prone to nucleophilic attack. arabjchem.org

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Quinolines (Illustrative)

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
8-hydroxy-2-methyl quinolineDFT/B3LYP-5.79-1.574.22
5,7-dichloro-8-hydroxy-2-methyl quinolineDFT/B3LYP-6.53-2.484.05

This table presents illustrative data from a study on other quinoline derivatives to demonstrate the type of information obtained from DFT calculations. arabjchem.org The values for this compound would require a specific calculation.

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states (TS). smu.eduresearchgate.netnih.gov The energy barrier of a reaction, which determines its rate, corresponds to the energy difference between the reactants and the transition state. DFT calculations are widely used to map the potential energy surface of a reaction and locate the transition state structure. smu.edu

For a molecule like this compound, which is a versatile synthetic intermediate, understanding the mechanisms of its reactions is of great interest. For instance, nucleophilic substitution reactions at the 4-position (displacement of the chloro group) or at the bromomethyl group are expected to be common transformations. mdpi.com

A computational study of such a reaction would involve:

Geometry Optimization: The structures of the reactant (this compound and the nucleophile), the transition state, and the product are optimized.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the identified transition state correctly connects the reactants and products.

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. dergipark.org.trcbu.edu.tr By simulating these spectra, computational methods can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their vibrational and electronic properties. dergipark.org.tr

A DFT study on 6-chloroquinoline successfully simulated its FT-IR and NMR spectra. The calculated vibrational frequencies, after appropriate scaling, showed good agreement with the experimental data. dergipark.org.tr The potential energy distribution (PED) analysis allowed for the assignment of the fundamental vibrational modes. dergipark.org.tr Similarly, the gauge-invariant atomic orbital (GIAO) method was used to calculate the 1H and 13C NMR chemical shifts, which also correlated well with the experimental values. dergipark.org.trresearchgate.net

For this compound, a similar computational approach would be expected to yield accurate predictions of its spectroscopic properties. The characteristic vibrational modes, such as the C-Cl stretching, the C-Br stretching, and the various vibrations of the quinoline ring system, could be precisely assigned. The simulated NMR spectrum would provide valuable information for confirming the structure of the molecule. Furthermore, time-dependent DFT (TD-DFT) could be employed to simulate the UV-Vis spectrum, providing insights into the electronic transitions within the molecule. dergipark.org.trcbu.edu.tr

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for 6-Chloroquinoline (cm⁻¹)

Vibrational ModeExperimental (FT-IR)Calculated (DFT/B3LYP)
C-H stretch30703072
C-H stretch30063010
C-Cl stretch637635
C-Cl stretch607605

This table is based on data for 6-chloroquinoline and serves to illustrate the accuracy of DFT in predicting vibrational spectra. dergipark.org.tr A similar analysis would be applicable to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.net

While no specific QSAR models for this compound have been reported, numerous studies have successfully applied QSAR to various classes of quinoline derivatives, particularly in the context of antimalarial drug discovery. nih.govnih.govresearchgate.net These studies typically involve the following steps:

Data Set Preparation: A set of quinoline derivatives with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, electronic, and quantum chemical descriptors, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a series of compounds including this compound, a QSAR study could reveal the importance of descriptors related to its size, shape, hydrophobicity, and electronic properties for a specific biological activity.

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or a nucleic acid. nih.govmdpi.comnih.gov These methods are central to computer-aided drug design, providing insights into the binding mode, affinity, and stability of a ligand-receptor complex. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov For this compound, docking studies could be used to explore its potential to bind to various therapeutic targets. For example, quinoline derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and various kinases. mdpi.comnih.gov A docking study would identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex.

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. nih.govmdpi.com Starting from a docked pose, an MD simulation can be run to assess the stability of the ligand-receptor complex and to observe any conformational changes that may occur upon binding. nih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions over the simulation trajectory. nih.gov

While no specific docking or MD studies on this compound are publicly available, research on other quinoline derivatives demonstrates the utility of these methods. For example, MD simulations have been used to study the inhibitory potential of quinoline derivatives against the main protease of SARS-CoV-2. nih.gov

Table 3: Illustrative Binding Energy Contributions from a Molecular Dynamics Study of a Quinoline Derivative

Energy ComponentValue (kcal/mol)
van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy35.8
Nonpolar Solvation Energy-5.1
Total Binding Free Energy -35.0

This table provides an example of the type of data obtained from MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations following an MD simulation. The values are hypothetical and serve for illustrative purposes.

Conformational Analysis and Molecular Mechanics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The relative energies of these different conformations can have a significant impact on a molecule's properties and its ability to bind to a receptor. Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its conformation. libretexts.org

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the bromomethyl group to the quinoline ring. A conformational analysis would involve systematically rotating this bond and calculating the potential energy at each step. This would identify the most stable (lowest energy) conformation(s) and the energy barriers to rotation between them.

While specific conformational analysis studies on this compound are lacking, studies on other substituted quinolines have been performed. rsc.org These studies often employ a combination of computational methods, such as molecular mechanics and DFT, along with experimental techniques like NMR spectroscopy to determine the preferred conformations in solution. rsc.org The interplay of steric and electronic effects typically governs the conformational preferences of substituted aromatic systems.

Vi. Biological Mechanism of Action Studies in Vitro and General Quinoline Derivatives

General Pharmacological Relevance of Quinoline (B57606) Derivatives as Privileged Scaffolds

The quinoline ring system, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. researchgate.netusc.edubenthamdirect.com This designation stems from the observation that this core structure is present in numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective properties. bohrium.comnih.govnih.gov The synthetic accessibility and the ability to introduce diverse substituents on the quinoline nucleus allow for the fine-tuning of its pharmacological profile, enhancing potency and target specificity. researchgate.netusc.edu

The broad relevance of quinoline derivatives is underscored by their presence in several clinically approved drugs. nih.govunipa.it Their ability to interact with various biological targets is attributed to the electronic properties of the fused aromatic system, which can participate in pi-stacking interactions, hydrogen bonding, and coordination with metal ions. researchgate.net This versatility has driven extensive research into the development of novel quinoline-based therapeutic agents for a multitude of diseases. bohrium.comnih.gov

Mechanisms of Antiproliferative Activity in In Vitro Cell Line Studies

A significant body of research has focused on the antiproliferative effects of quinoline derivatives against various cancer cell lines. us.edu.plnih.govdeepdyve.com These studies have elucidated several key mechanisms through which these compounds exert their anticancer activity.

One of the prominent mechanisms of action for many antiproliferative quinoline derivatives is the disruption of the normal cell cycle progression, often leading to arrest at the G2/M phase. us.edu.plnih.gov This phase is a critical checkpoint for cell division, and its interruption can prevent the proliferation of cancer cells. For instance, certain quinoline derivatives have been shown to induce G2/M arrest in human colon cancer cells and non-small cell lung cancer cells. researchgate.netnih.gov This effect is often mediated by the modulation of key regulatory proteins of the cell cycle. Some quinoline derivatives have been observed to decrease the levels of cyclin B1 and cyclin-dependent kinase 1 (CDK1), a complex crucial for the G2/M transition. nih.govfrontiersin.org The arrest in this phase can be a precursor to programmed cell death, or apoptosis. researchgate.net

Following cell cycle arrest, many quinoline derivatives have been demonstrated to induce apoptosis, a form of programmed cell death, in cancer cells. us.edu.plbenthamdirect.comnih.gov This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis by quinoline derivatives can occur through various signaling pathways. Some compounds have been shown to activate caspases, which are key executioner enzymes in the apoptotic cascade. benthamdirect.com For example, certain 2-phenylquinolin-4-amine (B1606699) derivatives have demonstrated the ability to activate caspase-3. benthamdirect.com Other quinoline derivatives induce apoptosis by modulating the expression of proteins in the Bcl-2 family, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. nih.govtandfonline.com An increase in the ratio of pro-apoptotic to anti-apoptotic proteins can trigger the mitochondrial pathway of apoptosis.

The antiproliferative activity of quinoline derivatives is frequently linked to their ability to inhibit specific enzymes and receptors that are crucial for cancer cell growth and survival.

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their disruption can lead to cell cycle arrest and apoptosis. Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govmdpi.comnih.gov This inhibition disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.gov

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor development, progression, and metastasis. unipa.itnih.gov Aberrant c-Met signaling is observed in various cancers. A number of quinoline derivatives have been developed as inhibitors of c-Met kinase. researchgate.netnih.govnih.govresearchgate.net These inhibitors typically bind to the ATP-binding site in the kinase domain of the receptor, blocking its downstream signaling pathways. unipa.itnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that is often overexpressed or mutated in many types of cancer, leading to uncontrolled cell proliferation. nih.gov Quinoline-based compounds have been extensively studied as EGFR inhibitors. nih.govrsc.orgrsc.orgresearchgate.net By targeting the ATP-binding site of the EGFR kinase domain, these derivatives can block the signaling cascade that promotes tumor growth. Some quinoline derivatives have shown dual inhibitory activity against both EGFR and other kinases, such as HER-2. rsc.org

Cyclin-Dependent Kinase 1 (CDK1): As mentioned earlier, CDK1 is a key regulator of the G2/M phase of the cell cycle. mdpi.com Its inhibition is a promising strategy for cancer therapy. mdpi.com While some natural products like indirubin (B1684374) and its derivatives are known CDK1 inhibitors, some synthetic quinoline derivatives have also been investigated for their potential to target CDKs. nih.govpsu.edunih.gov Inhibition of CDK1 by these compounds leads to G2/M arrest and can induce apoptosis. mdpi.comnih.gov

The table below summarizes the inhibitory activities of some representative quinoline derivatives against these key enzymes and receptors.

Derivative Class/CompoundTargetIC50 ValueCell Line/System
4-anilinoquinoline-3-carbonitrilesc-Met Kinase19 nM - 64 nMLeukemia, CNS, Breast Cancer
Compound 4c (quinoline derivative)Tubulin Polymerization17 ± 0.3 μMMDA-MB-231
Compound D13 (quinoline sulfonamide)Tubulin Polymerization6.74 μMHeLa
2,4-bis(arylamino) substituted quinolinesEGFR Kinase200 nM - 210 nMVarious Cancer Cell Lines
Compound 5a (quinoline derivative)EGFR/HER-271 nM (EGFR), 31 nM (HER-2)Breast (MCF-7), Lung (A-549)
Indirubin-3′-monoximeCDK1/cyclin B0.18 µMStarfish oocytes

Some quinoline derivatives can exert their antiproliferative effects by directly interacting with DNA or interfering with its synthesis. benthamdirect.com Quinolones, a class of compounds containing the quinoline ring, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. wikipedia.org While these are prokaryotic targets, some quinoline derivatives have been designed to target human topoisomerases. rsc.org By intercalating into the DNA helix or inhibiting topoisomerase enzymes, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Pathways (e.g., Targeting the NLRP3/IL-1β Pathway)

Beyond their antiproliferative properties, quinoline derivatives have also demonstrated significant anti-inflammatory activities. nih.govnih.gov Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. One of the key inflammatory pathways targeted by some quinoline derivatives is the NLRP3 inflammasome pathway. nih.gov

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. nih.gov Recent studies have identified novel quinoline analogues that can potently inhibit the NLRP3/IL-1β pathway. nih.gov Mechanistic studies suggest that these compounds may directly target the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome. nih.gov This inhibition of a central inflammatory pathway highlights another important facet of the pharmacological potential of the quinoline scaffold.

Antimicrobial and Antiparasitic Modalities

The therapeutic potential of quinoline derivatives, including compounds structurally related to 6-(Bromomethyl)-4-chloroquinoline, is largely rooted in their diverse mechanisms of action against pathogenic microorganisms. In vitro studies on a variety of quinoline-based compounds have elucidated several key modalities through which they exert their antimicrobial and antiparasitic effects. These include the disruption of fundamental cellular processes such as DNA replication, the induction of catastrophic cellular stress, and the interference with bacterial communication systems.

A primary mechanism by which many quinoline derivatives exhibit antibacterial activity is by interfering with DNA replication. wikipedia.org This action is not due to direct interaction with the DNA itself, but rather through the inhibition of essential enzymes that manage DNA topology during replication and transcription.

Quinolones and fluoroquinolones, which are prominent classes of quinoline-based synthetic antibiotics, are bactericidal because they disrupt DNA replication. wikipedia.org They achieve this by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are vital for bacterial survival as they resolve the topological stress and untangle DNA during the replication process.

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for initiating replication. In many Gram-negative bacteria, DNA gyrase is the principal target for quinolone antibiotics. wikipedia.org

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after replication has completed. It is the main target for quinolones in many Gram-positive bacteria. wikipedia.org

By inhibiting these enzymes, quinoline derivatives prevent the proper replication, transcription, and repair of bacterial DNA, ultimately leading to cell death. wikipedia.org The clinical importance of this mechanism is significant, as it is effective against a broad spectrum of common pathogens, including Escherichia coli and Salmonella spp. nih.gov

Table 1: Quinoline Derivative Action on Bacterial DNA Replication

Target EnzymePrimary Bacterial TargetFunctionEffect of InhibitionRepresentative Pathogens
DNA GyraseGram-negative bacteriaIntroduces negative supercoils into DNA, relieving torsional strain during replication.Inhibition of DNA replication and transcription. wikipedia.orgEscherichia coli, Salmonella spp. nih.gov
Topoisomerase IVGram-positive bacteriaDecatenates intertwined daughter DNA molecules following replication.Inhibition of bacterial cell division. wikipedia.orgStaphylococcus aureus nih.gov, Enterococcus faecium nih.gov

Beyond bacteria, quinoline derivatives have demonstrated potent activity against various parasites, employing different but equally lethal mechanisms. One of the key strategies involves inducing severe oxidative stress and disrupting the parasite's energy metabolism, leading to a bioenergetic collapse.

Studies on quinoline derivatives against protozoan parasites like Leishmania have shown that these compounds can trigger a cascade of detrimental cellular events. For instance, the treatment of Leishmania amazonensis promastigotes with the quinoline derivative clioquinol (B1669181) leads to significant changes in cell morphology and mobility. nih.gov The core mechanisms identified include:

Induction of Oxidative Stress: The compounds promote the generation of reactive oxygen species (ROS) within the parasite, overwhelming its antioxidant defenses and causing widespread damage to cellular components. nih.gov

Mitochondrial Dysfunction: A critical effect is the depolarization of the mitochondrial membrane potential. nih.gov This disrupts the primary site of energy production (ATP synthesis) and triggers downstream apoptotic pathways, culminating in cell death. nih.gov

Plasma Membrane Rupture: The culmination of oxidative stress and bioenergetic failure often leads to a loss of membrane integrity and the eventual rupture of the plasma membrane. nih.gov

This multipronged attack on the parasite's fundamental physiological processes makes quinoline derivatives a promising scaffold for the development of new antileishmanial drugs. nih.gov

Table 2: Effects of Quinoline Derivatives on Parasitic Cells (Leishmania amazonensis)

Mechanism of ActionCellular EffectConsequence for Parasite
Induction of Oxidative StressIncreased production of Reactive Oxygen Species (ROS). nih.govDamage to proteins, lipids, and DNA.
Mitochondrial Membrane DepolarizationDisruption of mitochondrial function and energy production. nih.govBioenergetic collapse and initiation of cell death pathways. nih.gov
Alteration of Cell MorphologySignificant reduction in cell volume. nih.govLoss of normal physiological function.
Plasma Membrane RuptureLoss of cellular integrity. nih.govParasite death. nih.gov

A more subtle, yet highly effective, antimicrobial strategy employed by some quinoline derivatives is the modulation of quorum sensing (QS). researchgate.net Quorum sensing is a sophisticated cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, such as biofilm formation and the expression of virulence factors. researchgate.netfrontiersin.org This system relies on the production and detection of small signal molecules called autoinducers. frontiersin.org

By interfering with the QS system, certain compounds can disarm pathogenic bacteria without necessarily killing them directly, making it a promising anti-virulence strategy. Quinolines can disrupt this process in several ways:

Inhibiting Signal Molecule Synthesis: They can block the enzymes responsible for producing autoinducers.

Degrading Signal Molecules: Some compounds can promote the breakdown of autoinducers in the environment. nih.gov

Blocking Signal Reception: They can act as antagonists, binding to the bacterial receptors for autoinducers and preventing the activation of QS-regulated genes. nih.gov

For example, a specific chloroquinoline derivative was found to significantly enhance the activity of the antibiotic chloramphenicol (B1208) against multidrug-resistant bacteria. researchgate.net This derivative was shown to block the AcrAB efflux pump, a system that is often regulated by quorum sensing, thereby increasing the intracellular concentration of the antibiotic. researchgate.net This approach, known as quorum quenching, represents an innovative strategy to combat antimicrobial resistance. nih.gov

Table 3: Quinoline Derivative Interference with Bacterial Quorum Sensing

Quorum Sensing ComponentMode of Action of Quinoline DerivativeOutcome
Autoinducer Signal Molecules (e.g., AHLs)Degradation or prevention of synthesis of signal molecules. nih.govPrevents signal from reaching the threshold concentration required for coordinated action.
Bacterial Signal ReceptorsAntagonistic binding to the receptor site.Blocks the expression of QS-controlled genes, such as those for virulence factors and biofilm formation. nih.gov
Efflux Pumps (QS-regulated)Inhibition of pump function. researchgate.netIncreases intracellular accumulation of antibiotics, re-sensitizing resistant bacteria. researchgate.net

Vii. Applications As Synthetic Intermediates and Building Blocks in Chemical Synthesis

Precursor in the Synthesis of Complex Pharmaceutical Intermediates (e.g., GSK2126458, Omipalisib)

A prime example of the utility of this quinoline (B57606) derivative is its pivotal role in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mTOR. nih.gov These enzymes are key components of signaling pathways that are often dysregulated in cancer, making them important targets for therapeutic intervention. nih.gov

The synthesis of Omipalisib highlights the strategic use of halogenated quinoline intermediates. While the direct precursor to the final product often involves a 6-bromo-4-iodoquinoline (B1287929) intermediate, the synthesis of this key fragment frequently starts from precursors like 6-bromo-4-chloroquinoline (B1276899) or its parent compound, 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net The 4-chloro group is typically converted to the more reactive 4-iodo group via a Finkelstein reaction to facilitate subsequent coupling reactions. atlantis-press.comresearchgate.net The bromomethyl group (or a group that can be converted to it) at the 6-position is essential for linking the quinoline core to other parts of the final molecule.

The general synthetic strategy involves a multi-step process where the quinoline core is first constructed and then functionalized. For instance, one common route begins with 4-bromoaniline, which undergoes cyclization and subsequent chlorination to yield 6-bromo-4-chloroquinoline. researchgate.netgoogle.com This intermediate is then further elaborated to introduce the necessary side chains to build the complex structure of Omipalisib. nih.govresearchgate.net

Table 1: Generalized Synthetic Steps Involving Quinoline Intermediates for Omipalisib

Step Precursor Reagents/Conditions Product Purpose
1 4-Bromoaniline derivatives e.g., Meldrum's acid, triethylorthoformate; heat 6-Bromoquinolin-4-ol Construction of the quinoline core. atlantis-press.comresearchgate.net
2 6-Bromoquinolin-4-ol e.g., Phosphorus oxychloride (POCl₃) 6-Bromo-4-chloroquinoline Introduction of a leaving group at the 4-position. atlantis-press.comresearchgate.netgoogle.com
3 6-Bromo-4-chloroquinoline e.g., Sodium iodide (NaI) in acetonitrile 6-Bromo-4-iodoquinoline Halogen exchange to increase reactivity for coupling. atlantis-press.comresearchgate.net

This table represents a generalized pathway; specific reagents and conditions may vary between different reported syntheses.

Construction of Polysubstituted Quinoline Derivatives

The dual reactivity of 6-(bromomethyl)-4-chloroquinoline makes it an ideal starting point for creating a wide range of polysubstituted quinoline derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing the introduction of various functional groups such as amines, thiols, and alkoxides. mdpi.com Simultaneously, the bromomethyl group at the 6-position behaves like a typical benzylic bromide, readily undergoing substitution reactions with nucleophiles.

This orthogonal reactivity allows for a stepwise diversification of the quinoline scaffold. For example, a nucleophile can be introduced at the 4-position, followed by a different nucleophilic substitution at the 6-position, leading to a disubstituted quinoline with distinct functionalities at specific locations. This controlled, site-selective modification is highly valuable in constructing libraries of compounds for screening and structure-activity relationship (SAR) studies. nih.gov

Table 2: Representative Reactions for Diversifying the this compound Scaffold

Position Reaction Type Reagents Product Type
C4 Nucleophilic Aromatic Substitution Amines (R-NH₂), Hydrazine 4-Amino/Hydrazino-6-(bromomethyl)quinolines
C4 Nucleophilic Aromatic Substitution Thiolates (R-S⁻), Alkoxides (R-O⁻) 4-Thioether/Ether-6-(bromomethyl)quinolines
C6-CH₂ Nucleophilic Substitution Cyanide (CN⁻), Azide (N₃⁻) 6-(Cyanomethyl/Azidomethyl)-4-chloroquinolines

Diversification of Quinoline Scaffolds for Advanced Medicinal Chemistry

The ability to easily generate diverse polysubstituted quinolines from building blocks like this compound is fundamental to modern drug discovery. umich.edusciencedaily.com The quinoline core itself is considered a "privileged scaffold" because it can interact with a wide range of biological targets. By systematically altering the substituents at various positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules.

The diversification enabled by this intermediate allows for the exploration of chemical space around the quinoline core. This process is essential for:

Optimizing Potency and Selectivity: Small changes to the substituents can dramatically affect how strongly and specifically a molecule binds to its target protein. nih.gov

Improving Pharmacokinetic Properties: Modifications can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its efficacy and safety.

Overcoming Drug Resistance: The development of new derivatives is a key strategy for combating resistance to existing drugs, such as in cancer or infectious diseases. nih.gov

In essence, this compound serves as a versatile platform, providing access to a vast library of novel compounds. The systematic exploration of these derivatives continues to be a fruitful area of research, potentially leading to the discovery of new and improved therapeutic agents for a variety of diseases. numberanalytics.comossila.com

Q & A

Basic Research Questions

Q. How can 6-(Bromomethyl)-4-chloroquinoline be synthesized, and what are the critical reaction conditions?

  • Methodology : The bromomethyl group is typically introduced via radical bromination or substitution reactions. For example, bromination of 4-chloroquinoline derivatives using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 60–80°C) in a non-polar solvent (e.g., CCl₄) can yield the target compound. Optimization of reaction time and stoichiometry is critical to avoid over-bromination .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity as per supplier standards) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (242.5 g/mol) and isotopic patterns for bromine .
  • IR Spectroscopy : Peaks at ~550–600 cm⁻¹ (C-Br stretch) and ~1550 cm⁻¹ (C-Cl stretch) .

Q. How should this compound be stored to ensure stability?

  • Storage : Under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation of the bromomethyl group. Avoid exposure to moisture, which may hydrolyze the C-Br bond .

Advanced Research Questions

Q. What are the challenges in regioselective functionalization of this compound, and how can they be addressed?

  • Challenge : Competing reactivity of the bromomethyl group and chloro substituent in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Solution : Use palladium catalysts with bulky ligands (e.g., SPhos) to favor coupling at the bromomethyl site. Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution .

Q. How does this compound compare to other bromomethyl-substituted quinolines in biological activity?

  • Comparative Analysis :

  • Antimalarial Activity : Unlike 4-aminoquinoline derivatives (e.g., chloroquine), this compound lacks a basic side chain, reducing its affinity for heme detoxification pathways in Plasmodium species. However, it may serve as a precursor for prodrugs via alkylation of biomolecules .
  • Enzyme Inhibition : The bromomethyl group can act as an electrophilic warhead in covalent inhibitors targeting cysteine proteases (e.g., cathepsins). Kinetic studies (IC₅₀, kinact/Ki) are recommended to quantify potency .

Q. What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Tools :

  • DFT Calculations : To map transition states and activation energies for SN2 reactions (e.g., using Gaussian or ORCA software).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

Methodological Notes

  • Safety : Handle with nitrile gloves and eye protection due to H314 hazards (causes severe skin burns) .
  • Contradictions : and report conflicting purity levels (96% vs. 98%). Always validate purity in-house via elemental analysis or quantitative NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.